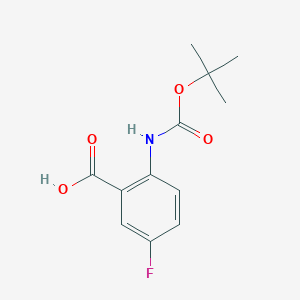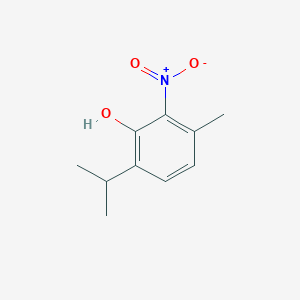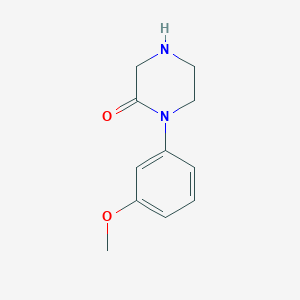
1-(3-甲氧基苯基)哌嗪-2-酮
描述
科学研究应用
1-(3-Methoxyphenyl)piperazin-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, including its role as a ligand for various receptors . The compound’s unique structure allows it to interact with different biological targets, making it a valuable tool in drug discovery and development .
In the industry, 1-(3-Methoxyphenyl)piperazin-2-one is used in the synthesis of various pharmaceuticals and agrochemicals . Its ability to undergo multiple chemical reactions makes it a versatile intermediate in the production of a wide range of products.
作用机制
Target of Action
The primary target of 1-(3-Methoxyphenyl)piperazin-2-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
1-(3-Methoxyphenyl)piperazin-2-one has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . 1-(3-methoxyphenyl)piperazin-2-one is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Pathways
The biochemical pathways affected by 1-(3-Methoxyphenyl)piperazin-2-one are primarily those involving the monoamine neurotransmitters . By inhibiting the reuptake and inducing the release of these neurotransmitters, 1-(3-Methoxyphenyl)piperazin-2-one can influence various neurological conditions .
Pharmacokinetics
The pharmacokinetics of 1-(3-Methoxyphenyl)piperazin-2-one involve hepatic metabolism and renal excretion . The compound demonstrates rapid absorption after administration, high clearance value, short terminal half-life, very high volume of distribution and incomplete bioavailability .
Result of Action
The molecular and cellular effects of 1-(3-Methoxyphenyl)piperazin-2-one’s action primarily involve changes in neurotransmitter levels. By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, 1-(3-Methoxyphenyl)piperazin-2-one can alter neural signaling and potentially influence various neurological conditions .
生化分析
Biochemical Properties
1-(3-Methoxyphenyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is crucial for neurotransmission. Additionally, 1-(3-Methoxyphenyl)piperazin-2-one interacts with alpha1-adrenergic receptors, which are involved in the regulation of vascular tone and blood pressure . These interactions highlight the compound’s potential in modulating neurotransmitter levels and vascular functions.
Cellular Effects
1-(3-Methoxyphenyl)piperazin-2-one exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to enhance acetylcholine levels by inhibiting acetylcholinesterase, thereby improving cholinergic transmission . This can lead to enhanced cognitive functions and memory. In vascular smooth muscle cells, the compound’s interaction with alpha1-adrenergic receptors results in vasodilation, which can lower blood pressure . Furthermore, 1-(3-Methoxyphenyl)piperazin-2-one influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse cellular effects.
Molecular Mechanism
The molecular mechanism of 1-(3-Methoxyphenyl)piperazin-2-one involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, 1-(3-Methoxyphenyl)piperazin-2-one acts as an antagonist at alpha1-adrenergic receptors, blocking the binding of endogenous catecholamines and leading to vasodilation . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methoxyphenyl)piperazin-2-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 1-(3-Methoxyphenyl)piperazin-2-one can lead to sustained inhibition of acetylcholinesterase and prolonged vasodilation . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3-Methoxyphenyl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and induces vasodilation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system depression have been observed . These findings underscore the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(3-Methoxyphenyl)piperazin-2-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with different enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 1-(3-Methoxyphenyl)piperazin-2-one is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites. Additionally, binding proteins can modulate its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
1-(3-Methoxyphenyl)piperazin-2-one exhibits specific subcellular localization patterns that affect its activity and function. The compound is predominantly localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interactions with enzymes and receptors, determining its biochemical and cellular effects.
准备方法
The synthesis of 1-(3-Methoxyphenyl)piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired piperazin-2-one .
Another method involves the addition reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile . This method is beneficial for large-scale production due to its high yield and ease of purification.
化学反应分析
1-(3-Methoxyphenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
For example, the oxidation of 1-(3-Methoxyphenyl)piperazin-2-one with potassium permanganate can lead to the formation of corresponding carboxylic acids. Reduction with lithium aluminum hydride can yield the corresponding alcohols. Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups onto the phenyl ring, leading to a variety of derivatives .
相似化合物的比较
1-(3-Methoxyphenyl)piperazin-2-one can be compared with other similar compounds, such as 1-(2-Methoxyphenyl)piperazine and para-Methoxyphenylpiperazine . These compounds share the piperazine core but differ in the position and nature of the substituents on the phenyl ring.
1-(2-Methoxyphenyl)piperazine: This compound has the methoxy group in the ortho position, which can influence its reactivity and interaction with biological targets.
para-Methoxyphenylpiperazine: This compound has the methoxy group in the para position and is known for its stimulant effects.
The unique positioning of the methoxy group in 1-(3-Methoxyphenyl)piperazin-2-one (meta position) provides distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-(3-methoxyphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEDGEVVWJYROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572412 | |
| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-80-2 | |
| Record name | 1-(3-Methoxyphenyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



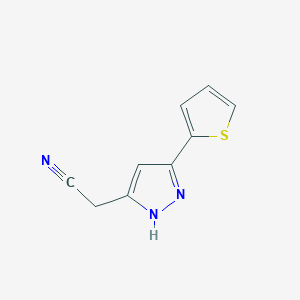
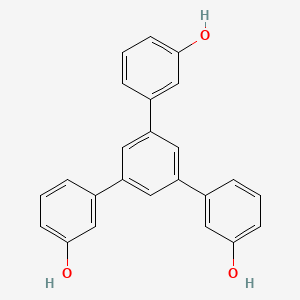
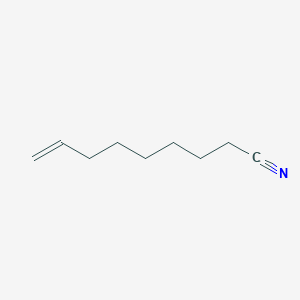

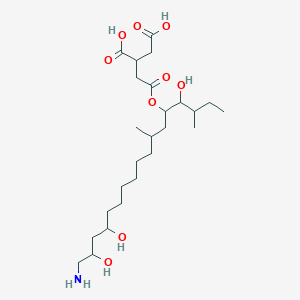



![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)


